

3-Octen-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octen-2-one

Cat. No.: B154500

[Get Quote](#)

CAS Number: 1669-44-9 Molecular Formula: C₈H₁₄O

This technical guide provides an in-depth overview of **3-Octen-2-one**, a volatile organic compound with diverse applications in the flavor, fragrance, and agricultural industries. While its potential as an anti-neoplastic agent has been suggested, this guide will focus on the well-documented chemical properties, synthesis, analytical methods, and biological activities of this molecule, presenting a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Octen-2-one is an α,β -unsaturated ketone. Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Weight	126.20 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Earthy, spicy, herbal, sweet, with notes of mushroom and blueberry
Taste	Sweet, nutty, with fermented and blue cheese-like notes
Boiling Point	100 °C at 18 mmHg
Flash Point	54.44 °C
Specific Gravity	0.834 to 0.839 at 25 °C
Refractive Index	1.445 to 1.449 at 20 °C
Solubility	Insoluble in water; soluble in alcohol

Synthesis and Experimental Protocols

Several methods for the synthesis of **3-Octen-2-one** have been reported. Below are two common experimental protocols.

Aldol Condensation of Valeraldehyde and Acetone

This method involves a base-catalyzed aldol condensation reaction.

Experimental Protocol:

- Valeraldehyde (1 equivalent) is added to a mixture of acetone (in excess), water, and a 1% sodium hydroxide (NaOH) solution.
- The reaction mixture is heated at 70°C for 2.5 hours.
- After cooling, the mixture is poured into water and extracted with an organic solvent such as chloroform.

- The organic layer is collected, and the solvent is evaporated to yield **3-Octen-2-one**. The crude product can be further purified by distillation.[1]

Oxidation of an Organoborane Derivative

This method provides an alternative route to **3-Octen-2-one**.

Experimental Protocol:

- An organoborane derivative is prepared from 1-butene.
- This derivative is then reacted with 1-butyn-2-one in a tetrahydrofuran (THF) solution.
- Air is bubbled through the solution, leading to the oxidative formation of **3-Octen-2-one**.[1]

Analytical Methodologies

The analysis and quantification of **3-Octen-2-one**, particularly in complex matrices like food and biological samples, are crucial for quality control and research.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

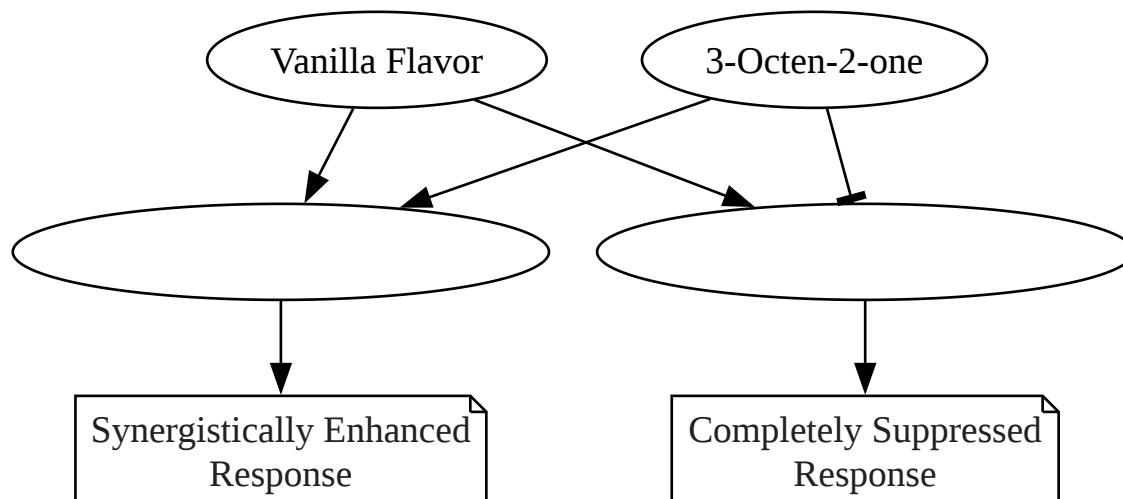
This is a widely used technique for the analysis of volatile compounds like **3-Octen-2-one**.

Experimental Protocol:

- A sample containing **3-Octen-2-one** is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.
- A solid-phase microextraction (SPME) fiber is exposed to the headspace, where the analytes adsorb onto the fiber coating.
- The fiber is then retracted and injected into the gas chromatograph (GC) for thermal desorption of the analytes.
- The separated compounds are detected and identified by a mass spectrometer (MS).

- Semi-quantification can be achieved through external calibration with known standards of **3-Octen-2-one**.

Biological Activities and Potential Applications

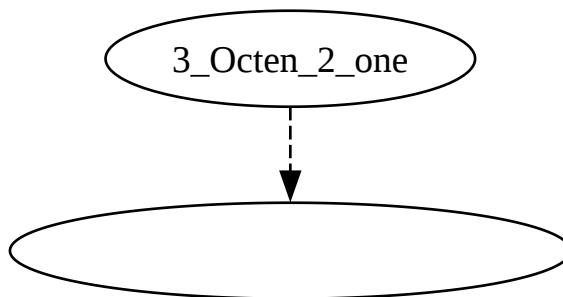

3-Octen-2-one exhibits a range of biological activities, with applications spanning from food science to agriculture. While its potential in drug development has been noted, this area remains largely unexplored in published literature.

Flavor and Fragrance Agent

3-Octen-2-one is a well-established flavoring agent and fragrance ingredient. It is used to impart earthy, spicy, and fermented notes in various food products and perfumes.

Modulation of Olfactory Receptors

Recent studies have shown that **3-Octen-2-one** can modulate the human olfactory response to other odorants. Specifically, it has been found to interact with olfactory receptors in the presence of vanilla flavor.



[Click to download full resolution via product page](#)

Caption: Interaction of **3-Octen-2-one** with human olfactory receptors in the presence of vanilla flavor.

Sprout Growth Inhibition in Potatoes

3-Octen-2-one has been investigated as a natural sprout inhibitor for stored potatoes. It is metabolized by the potato tubers into less active compounds.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **3-Octen-2-one** in potato tubers leading to sprout inhibition.

Potential as an Anti-Neoplastic Agent

Some sources suggest that **3-Octen-2-one** has promising prospects as an anti-neoplastic agent.^[1] However, a review of the current scientific literature reveals a lack of published in vitro or in vivo studies to substantiate this claim. The potential anti-cancer activity may be inferred from its chemical structure as an α,β -unsaturated ketone, a class of compounds known to be Michael acceptors that can react with biological nucleophiles. Further research is required to investigate any cytotoxic effects on cancer cell lines and to elucidate potential mechanisms of action and signaling pathways involved.

Conclusion

3-Octen-2-one is a multifaceted molecule with established roles in the flavor and agricultural sectors. Its chemical properties and biological activities, particularly in olfactory modulation and sprout inhibition, are well-characterized. The suggestion of its potential as an anti-neoplastic agent is intriguing for the drug development community; however, this remains a speculative area requiring substantial experimental validation. Future research should focus on screening **3-Octen-2-one** for cytotoxicity against various cancer cell lines and, if active, identifying its molecular targets and effects on cancer-related signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [3-Octen-2-one: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154500#3-octen-2-one-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b154500#3-octen-2-one-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com